molecular formula C13H15ClO3 B1326104 Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate CAS No. 951889-73-9

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate

Cat. No. B1326104
M. Wt: 254.71 g/mol
InChI Key: WQNPJRKEYAURRP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate, commonly known as ethyl 4-chloro-2-methylphenylacetate, is a chemical compound of the ester family, composed of a carboxylic acid and an alcohol. It is a colorless, odorless, and slightly viscous liquid, with a melting point of -41.7 °C and a boiling point of 216 °C. This compound has been widely studied in the scientific community due to its various applications in research and industry.

Scientific Research Applications

Enzyme-Catalyzed Asymmetric Reduction

Ethyl 4-chloro-3-oxobutanoate has been studied for its role in enzyme-catalyzed asymmetric reduction. This process is used for the production of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor in chiral drug production, including statins (Ye, Ouyang, & Ying, 2011).

Microbial Biocatalysis

Microbial aldehyde reductases, such as those from Sporobolomyces salmonicolor, have been employed for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. This process facilitates the efficient production of ethyl (R)-4-chloro-3-hydroxybutanoate (Shimizu et al., 1990).

Chemical Reactions

Ethyl 4-chloro-3-oxobutanoate is involved in various chemical reactions, such as the Friedländer synthesis of quinoline derivatives, showing its versatility as a chemical reactant (Degtyarenko et al., 2007).

Bioreduction in Aqueous-Organic Solvent Systems

The compound has been the focus of studies on bioreduction in water/n-butyl acetate two-phase systems, which is significant for the production of ethyl (S)-4-chloro-3-hydrobutanoate (Xu et al., 2006).

Multicomponent Reaction Synthesis

Its use in multicomponent reactions, such as the synthesis of 4H-isoxazol-5-ones, highlights its application in creating novel compounds in aqueous mediums (Kiyani & Ghorbani, 2015).

Asymmetric Reduction in Aqueous/Ionic Liquid Systems

Research has explored the use of Aureobasidium pullulans in asymmetric reduction within aqueous/ionic liquid systems, offering new avenues for productivity and optical purity enhancement (Zhang et al., 2008).

Antioxidant and Antimicrobial Studies

It also finds application in the synthesis of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which have been evaluated for antimicrobial and antioxidant properties (Kumar et al., 2016).

properties

IUPAC Name

ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNPJRKEYAURRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251809
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate

CAS RN

951889-73-9
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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